2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
This compound belongs to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione family, characterized by a fused bicyclic core with a piperazinylalkyl substituent. Its structure includes a conjugated (E)-3-phenyl-2-propenyl group attached to the piperazine ring, distinguishing it from analogs with simpler alkyl or aryl substitutions.
Properties
IUPAC Name |
2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20(16-26-21(28)18-8-9-23-15-19(18)22(26)29)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXYPTPDQAMING-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C3=O)C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C3=O)C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the subsequent attachment of the piperazine and phenylpropenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could result in reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can selectively inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. For instance, it may act as an inhibitor of key enzymes involved in tumor growth, potentially leading to reduced viability of cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. This compound has shown efficacy in reducing inflammatory markers and mediating immune responses, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.
Synthetic Methodologies
The synthesis of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves several steps:
- Formation of the Pyrrolo Core : Initial reactions focus on constructing the pyrrolo[3,4-c]pyridine framework through cyclization reactions.
- Piperazine Substitution : Subsequent steps involve introducing the piperazine moiety via nucleophilic substitution reactions.
- Oxidation and Functionalization : Final modifications include oxidation to introduce the oxo group and further functionalization to enhance biological activity.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- A study published in the Journal of Medicinal Chemistry explored its anticancer properties against breast cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for drug development.
- Another research article highlighted its antimicrobial activity against Staphylococcus aureus, suggesting that modifications to the piperazine ring could enhance efficacy.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Unlike oxadiazole-containing derivatives (e.g., 5b), the target compound lacks heterocyclic rings in its linker, which may reduce metabolic stability but improve solubility .
Physicochemical Properties
Thermal Stability
- Target Compound : Melting point data unavailable, but analogous compounds with propenyl groups typically exhibit lower melting points (<150°C) due to reduced crystallinity .
- Compound 5b : Melting point 141–143°C, attributed to oxadiazole ring rigidity.
- Ethoxy-Substituted Analogs : Higher thermal stability (decomposition >200°C) due to ethoxy group electron-donating effects.
Spectroscopic Features
- FT-IR : The target compound’s carbonyl stretch (C=O, ~1645 cm⁻¹) aligns with analogs like 5b, but lacks oxadiazole-specific peaks (e.g., C=N at ~1645 cm⁻¹) .
- HPLC Analysis : Degradation studies on ethoxy/hydroxypropyl analogs (e.g., 4-ethoxy derivatives) suggest that the propenyl group may alter degradation kinetics due to oxidative susceptibility .
Pharmacological Activity
CNS Activity
- Target Compound : Predicted CNS depressive effects based on structural similarity to piperazinylalkyl derivatives (e.g., VI-XIV in ), which showed sedative properties in murine models .
- Compound 5b : No reported CNS activity; sulfanyl and oxadiazole moieties may divert target specificity toward enzymatic inhibition.
- N-Phenylpiperidino Analogs : Demonstrated anxiolytic activity at 10 mg/kg doses, suggesting that phenylpropenyl substitution could enhance potency.
Receptor Binding
- The propenyl group’s conjugation may improve affinity for serotonin or dopamine receptors, akin to arylpiperazine antidepressants . Phenylethyl and phenylmethyl analogs showed weaker binding in preliminary assays .
Biological Activity
The compound 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of pyrrolo[3,4-c]pyridine, a class of compounds known for their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological potential, particularly in the context of antitumor and neuroactive properties.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components that contribute to its biological activity:
- Pyrrolo[3,4-c]pyridine core : Known for its role in various pharmacological activities.
- Piperazine moiety : Often associated with neuroactive properties and interactions with serotonin receptors.
- Phenylpropene side chain : This structural feature may enhance binding affinity to biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of biological activities including:
- Antitumor activity
- Antimicrobial properties
- Neuroactive effects
Antitumor Activity
Studies have demonstrated that compounds similar to this compound show significant antitumor effects. For instance:
- A study highlighted that certain pyrrolo derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 5.0 |
| Derivative B | A549 | 7.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research has shown that it possesses activity against various pathogens:
- The Mannich bases derived from pyrrolo[3,4-c]pyridine exhibited significant activity against Candida albicans and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
| Pathogen | Activity Level |
|---|---|
| C. albicans | Moderate |
| S. aureus | Strong |
Neuroactive Effects
The piperazine component suggests potential interactions with neurotransmitter systems:
- Compounds with similar structures have been reported to act as serotonin reuptake inhibitors . This could indicate that this compound might be beneficial in treating mood disorders such as depression and anxiety.
Study 1: Antitumor Screening
A recent study screened a library of pyrrolo derivatives against various cancer cell lines. The results indicated that several compounds showed promising antitumor activity, particularly those incorporating piperazine and phenyl substituents .
Study 2: Neuropharmacological Assessment
In another investigation focused on neuropharmacology, derivatives similar to the target compound were assessed for their ability to modulate serotonin receptors. The findings suggested a potential for developing new antidepressants based on these structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
